N'-(5-chloro-2-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(5-Chloro-2-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring:
- Aryl substituents: A 5-chloro-2-methylphenyl group attached to one nitrogen of the oxamide. A 4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl moiety linked via an ethyl chain to the other nitrogen. The thiazole ring contributes aromaticity and electron-rich properties, while the chloro and methyl substituents modulate lipophilicity and steric effects.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-13-5-4-6-16(11-13)22-25-15(3)19(29-22)9-10-24-20(27)21(28)26-18-12-17(23)8-7-14(18)2/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPQJLPBKXCRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Ethanediamide vs. Benzamide : The oxamide group in the target compound and ’s derivative enhances hydrogen-bonding capacity compared to benzamide-based analogs (e.g., 8a) .
- Substituent Effects: The 5-chloro-2-methylphenyl group increases lipophilicity (clogP ≈ 4.5, estimated) compared to non-chlorinated analogs (e.g., 8a, clogP ~3.8). The 3-methylphenyl-thiazole moiety may enhance π-π stacking vs. pyridinyl or morpholine substituents in 4a .
Pharmacological and Physicochemical Properties
While the target compound’s bioactivity is unreported, structurally related molecules show notable trends:
Key Observations :
- Anticancer Activity : Thiazole/thiadiazole derivatives (e.g., 7b, 11) show potent activity against HepG-2 cells, suggesting the target compound’s thiazole and chloro substituents may confer similar efficacy .
- Solubility: The ethanediamide group in the target compound may improve aqueous solubility vs. benzamide-based analogs (e.g., 8a) due to increased hydrogen-bond donor capacity.
Mechanistic Insights
- Thiazole Role : The thiazole ring in the target compound and analogs (e.g., 4a, 7b) may interact with cellular targets (e.g., kinases) via aromatic stacking or hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
